molecular formula C10H18O4 B13916505 tert-butyl (S)-4-methoxy-3-oxopentanoate

tert-butyl (S)-4-methoxy-3-oxopentanoate

Cat. No.: B13916505
M. Wt: 202.25 g/mol
InChI Key: KGCWZUUHWOJTDR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (S)-4-methoxy-3-oxopentanoate” is a chiral ester derivative characterized by a methoxy group at the 4-position, a ketone group at the 3-position, and a tert-butyl ester moiety. The (S)-stereochemistry at the 4-position confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure combines electron-donating (methoxy) and electron-withdrawing (ketone) groups, influencing reactivity and stability in organic reactions.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl (4S)-4-methoxy-3-oxopentanoate

InChI

InChI=1S/C10H18O4/c1-7(13-5)8(11)6-9(12)14-10(2,3)4/h7H,6H2,1-5H3/t7-/m0/s1

InChI Key

KGCWZUUHWOJTDR-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)CC(=O)OC(C)(C)C)OC

Canonical SMILES

CC(C(=O)CC(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Step 1: Formation of Acyl Imidazole from Methoxyacetic Acid

  • Reactants: Methoxyacetic acid and N,N'-carbonyldiimidazole (CDI)
  • Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (preferred THF)
  • Conditions:
    • Temperature: 0-20 °C (typically 20 °C under ice bath)
    • Atmosphere: Nitrogen protection
    • Reaction time: 1.5–3.5 hours (commonly 2 hours)
  • Molar ratio: Methoxyacetic acid : CDI = 10 : 11
  • Outcome: Formation of acyl imidazole intermediate ready for the next step without isolation

Step 2: Preparation of Magnesium Salt of Mono-tert-butyl Malonate

  • Reactants: Mono-tert-butyl malonate and isopropyl Grignard reagent (2M solution in THF)
  • Solvent: THF
  • Conditions:
    • Temperature: -10 to 0 °C (ice bath)
    • Reaction time: 1–2 hours (commonly 1 hour)
  • Molar ratio: Mono-tert-butyl malonate : isopropyl Grignard reagent = 1 : 2
  • Outcome: Formation of magnesium salt of mono-tert-butyl malonate

Step 3: Coupling Reaction to Form tert-butyl 4-methoxy-3-oxobutyrate

  • Procedure: Dropwise addition of the magnesium salt solution (Step 2) into the acyl imidazole solution (Step 1)
  • Conditions:
    • Temperature: 20–35 °C (typically 20–25 °C)
    • Reaction time: 15–18 hours (commonly 16 hours)
  • Work-up:
    • Quench with saturated citric acid aqueous solution
    • Extraction with ethyl acetate (3 × 150 mL)
    • Washing with saturated saline solution
    • Drying over anhydrous sodium sulfate
    • Filtration and solvent removal
    • Purification by rectification (distillation at ~80 °C)
  • Yield: 77–80% of colorless liquid product

Reaction Conditions and Yields Summary Table

Step Reactants & Reagents Solvent Temp (°C) Time (h) Molar Ratio Yield (%) Notes
1 Methoxyacetic acid + CDI THF 0–20 1.5–3.5 10 : 11 (acid : CDI) - Under N2, ice bath for addition
2 Mono-tert-butyl malonate + iPrMgBr THF -10 to 0 1–2 1 : 2 (malonate : Grignard) - Ice bath, forms Mg salt
3 Step 2 solution + Step 1 solution THF 20–35 15–18 1 : 1 (acid : malonate) 77–80 Quench, extract, purify

Mechanistic Insights and Advantages

  • The use of CDI activates the carboxylic acid to a more reactive acyl imidazole, facilitating nucleophilic attack.
  • The formation of the magnesium salt of mono-tert-butyl malonate increases nucleophilicity and controls reactivity.
  • Mild temperatures prevent side reactions and racemization, preserving the (S)-configuration.
  • The process avoids highly flammable or explosive reagents, enhancing safety and scalability.
  • The reaction proceeds under nitrogen atmosphere to prevent moisture and oxygen interference.

Additional Research and Analogous Syntheses

While the above method is the most established for tert-butyl 4-methoxy-3-oxobutyrate, related compounds have been synthesized using similar strategies involving protected amino acids, peptide coupling, and selective functional group transformations. However, these methods are more complex and tailored for peptide analogs rather than simple ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Tert-butyl (S)-4-methoxy-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (S)-4-methoxy-3-oxopentanoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy and keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “tert-butyl (S)-4-methoxy-3-oxopentanoate” and related compounds:

Compound Name CAS Number Substituent at Position 4 Oxo Group Position Key Functional Groups Applications
This compound N/A Methoxy 3 Methoxy, ketone, tert-butyl ester Asymmetric synthesis, chiral intermediates, heterocycle formation
tert-butyl 4-hydroxy-3-oxopentanoate 61603-71-2 Hydroxy 3 Hydroxy, ketone, tert-butyl ester Precursor for esterification, oxidation studies, natural product analogs
tert-butyl (4S)-4-(Fmoc-amino)-5-oxopentanoate 9003-70-7 Fmoc-amino 5 Fmoc-protected amino, tert-butyl ester Solid-phase peptide synthesis (SPPS), bioconjugation

Structural and Reactivity Analysis

Substituent Effects: Methoxy vs. Hydroxy: The methoxy group in the target compound enhances electron density at the 4-position compared to the hydroxy group in CAS 61603-71-2. This reduces hydrogen-bonding capability and acidity (pKa ~15 for methoxy vs. ~10 for hydroxy), improving stability under basic conditions . Fmoc-amino Group: The Fmoc-protected amino group in CAS 9003-70-7 introduces aromaticity and steric bulk, making it suitable for temporary protection in peptide synthesis .

Oxo Group Position: A 3-oxo group (target compound) facilitates keto-enol tautomerism and nucleophilic attacks at the α-carbon, whereas a 5-oxo group (CAS 9003-70-7) shifts reactivity toward amide bond formation in peptide chains .

Stereochemical Considerations: The (S)-configuration in the target compound enables enantioselective applications, such as chiral auxiliary-mediated syntheses, which are absent in the racemic or non-chiral analogs .

Spectroscopic Differentiation

  • ¹H-NMR :
    • Methoxy protons : A singlet at δ ~3.3–3.5 ppm (target compound) vs. a broad δ ~1–5 ppm for hydroxy protons (CAS 61603-71-2, if unprotected) .
    • Fmoc group : Aromatic protons at δ ~7.2–7.8 ppm in CAS 9003-70-7, absent in the target compound .
  • ¹³C-NMR :
    • Ketone carbonyl at δ ~205–210 ppm (target compound) vs. δ ~170–175 ppm for ester carbonyls .

Biological Activity

tert-butyl (S)-4-methoxy-3-oxopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl ester group, a methoxy group, and a ketone functionality, which contribute to its biological properties. The stereochemistry at the 4-position is significant for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could affect various physiological processes.
  • Receptor Interaction : It may act on specific receptors, modulating signaling pathways that are crucial for cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammation markers, suggesting its potential use in inflammatory diseases.
  • Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in inflammatory responses, as measured by cytokine levels.
  • In Vitro Assays : Cell culture studies have shown that the compound inhibits the growth of specific cancer cell lines, indicating potential anticancer properties.

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Study TypeFindingsReference
In VivoReduced inflammation in animal models
In VitroInhibition of cancer cell line growth
Enzyme InhibitionSignificant inhibition of target enzymes
Biological ActivityMechanismObserved Effect
Anti-inflammatoryCytokine modulationDecreased IL-6 levels
AntimicrobialBacterial inhibitionGrowth inhibition
AntioxidantFree radical scavengingReduced oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.